[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
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Overview
Description
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a phosphatidylglycerol, a type of phospholipid that plays a crucial role in cellular membranes. This compound consists of one chain of heptadecanoic acid (17:0) and one chain of arachidonic acid (20:4(5Z,8Z,11Z,14Z)) attached to a glycerol backbone. Phosphatidylglycerols are essential components of biological membranes and are involved in various cellular processes, including signaling and membrane structure maintenance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with heptadecanoic acid and arachidonic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of phosphatidylglycerols, including this compound, often involves enzymatic methods. Enzymes such as phospholipase D can be used to catalyze the transphosphatidylation reaction, where phosphatidylcholine is converted to phosphatidylglycerol in the presence of glycerol .
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:
Oxidation: The arachidonic acid moiety can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, leading to the formation of free fatty acids and glycerol.
Substitution: The glycerol backbone can undergo substitution reactions, where the fatty acid chains are replaced with other fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used for hydrolysis reactions.
Substitution: Enzymes like phospholipase D are used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized fatty acid derivatives.
Hydrolysis: Free fatty acids (heptadecanoic acid and arachidonic acid) and glycerol.
Substitution: New phosphatidylglycerol derivatives with different fatty acid chains.
Scientific Research Applications
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has various scientific research applications, including:
Chemistry: Used as a standard in lipidomics and mass spectrometry for the analysis of lipid profiles.
Biology: Plays a role in studying membrane dynamics and signaling pathways.
Medicine: Investigated for its potential role in inflammatory responses and as a biomarker for certain diseases.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems.
Mechanism of Action
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate exerts its effects primarily through its role in cellular membranes. It is involved in the formation of lipid bilayers and can influence membrane fluidity and permeability. The arachidonic acid moiety can be released by phospholipases and converted into eicosanoids, which are signaling molecules involved in inflammation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
PG(204(5Z,8Z,11Z,14Z)/161(9Z)): Contains one chain of arachidonic acid and one chain of palmitoleic acid.
PE(P-180/204(5Z,8Z,11Z,14Z)): A phosphatidylethanolamine with similar fatty acid chains.
PC(170/204(5Z,8Z,11Z,14Z)): A phosphatidylcholine with the same fatty acid chains.
Uniqueness
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of fatty acid chains and its role in cellular membranes. The presence of arachidonic acid allows it to participate in signaling pathways related to inflammation, making it a compound of interest in both basic research and clinical studies .
Properties
Molecular Formula |
C43H77O10P |
---|---|
Molecular Weight |
785 g/mol |
IUPAC Name |
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C43H77O10P/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-43(47)53-41(39-52-54(48,49)51-37-40(45)36-44)38-50-42(46)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h11,13,17,19,21,23,27,29,40-41,44-45H,3-10,12,14-16,18,20,22,24-26,28,30-39H2,1-2H3,(H,48,49)/b13-11-,19-17-,23-21-,29-27-/t40?,41-/m1/s1 |
InChI Key |
XZNFCHBDPWUZBV-FOOVOVSXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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